molecular formula C12H17N B15228103 (R)-6-Ethyl-2-methyl-1,2,3,4-tetrahydroquinoline

(R)-6-Ethyl-2-methyl-1,2,3,4-tetrahydroquinoline

Cat. No.: B15228103
M. Wt: 175.27 g/mol
InChI Key: MGKBQIMXJAUDQH-SECBINFHSA-N
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Description

®-6-Ethyl-2-methyl-1,2,3,4-tetrahydroquinoline is a chiral compound belonging to the tetrahydroquinoline family This compound is characterized by its unique structure, which includes an ethyl group at the 6th position and a methyl group at the 2nd position on the tetrahydroquinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-6-Ethyl-2-methyl-1,2,3,4-tetrahydroquinoline can be achieved through several synthetic routes. One common method involves the catalytic hydrogenation of quinoline derivatives. The reaction typically requires a hydrogenation catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures. Another approach involves the use of chiral auxiliaries or chiral catalysts to induce the desired stereochemistry during the synthesis.

Industrial Production Methods

In an industrial setting, the production of ®-6-Ethyl-2-methyl-1,2,3,4-tetrahydroquinoline may involve large-scale catalytic hydrogenation processes. The use of continuous flow reactors can enhance the efficiency and scalability of the production process. Additionally, the purification of the compound can be achieved through techniques such as recrystallization or chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

®-6-Ethyl-2-methyl-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can further hydrogenate the compound to form fully saturated derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom, with reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide (NaOH).

Major Products

    Oxidation: Quinoline derivatives.

    Reduction: Fully saturated tetrahydroquinoline derivatives.

    Substitution: N-alkyl or N-acyl tetrahydroquinoline derivatives.

Scientific Research Applications

®-6-Ethyl-2-methyl-1,2,3,4-tetrahydroquinoline has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of ®-6-Ethyl-2-methyl-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

®-6-Ethyl-2-methyl-1,2,3,4-tetrahydroquinoline can be compared with other similar compounds in the tetrahydroquinoline family:

    6-Ethyl-2-methyl-1,2,3,4-tetrahydroquinoline: Lacks the chiral center, making it a racemic mixture.

    6-Methyl-2-ethyl-1,2,3,4-tetrahydroquinoline: Has the ethyl and methyl groups swapped, leading to different steric and electronic properties.

    2,6-Dimethyl-1,2,3,4-tetrahydroquinoline: Contains two methyl groups instead of an ethyl and a methyl group, affecting its reactivity and biological activity.

The uniqueness of ®-6-Ethyl-2-methyl-1,2,3,4-tetrahydroquinoline lies in its specific stereochemistry, which can influence its interaction with biological targets and its overall pharmacological profile.

Properties

Molecular Formula

C12H17N

Molecular Weight

175.27 g/mol

IUPAC Name

(2R)-6-ethyl-2-methyl-1,2,3,4-tetrahydroquinoline

InChI

InChI=1S/C12H17N/c1-3-10-5-7-12-11(8-10)6-4-9(2)13-12/h5,7-9,13H,3-4,6H2,1-2H3/t9-/m1/s1

InChI Key

MGKBQIMXJAUDQH-SECBINFHSA-N

Isomeric SMILES

CCC1=CC2=C(C=C1)N[C@@H](CC2)C

Canonical SMILES

CCC1=CC2=C(C=C1)NC(CC2)C

Origin of Product

United States

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